molecular formula C24H20N4O5 B2685901 ethyl 2-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1105200-33-6

ethyl 2-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2685901
CAS No.: 1105200-33-6
M. Wt: 444.447
InChI Key: ZPLFVGARQJAMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethyl ester, a 1,2,4-oxadiazole ring, and a phenyl group . These functional groups suggest that the compound may have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the 1,2,4-oxadiazole ring and the phenyl group. These groups are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethyl ester could make it more lipophilic, while the 1,2,4-oxadiazole ring could contribute to its chemical stability .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The chemical compound , due to its complex heterocyclic structure, has potential applications in the synthesis of chiral building blocks for enantioselective alkaloid synthesis. Studies have explored asymmetric intramolecular Michael reactions of acyclic compounds to obtain versatile chiral building blocks. These compounds are crucial for synthesizing a wide range of biologically active molecules, indicating the compound's relevance in medicinal chemistry and drug discovery processes (Hirai et al., 1992).

Antimicrobial Agent Synthesis

Research has also shown the utility of related compounds in the synthesis of new quinazolines as potential antimicrobial agents. The synthesis process involves complex reactions that yield compounds with significant antibacterial and antifungal activities. This implies that ethyl 2-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate could be a precursor or a key intermediate in developing new antimicrobial agents, further highlighting its importance in addressing global health challenges related to microbial resistance (Desai et al., 2007).

Catalysis and Organic Transformations

Another significant application of this compound is in catalysis, particularly in hydroxylation reactions of alkanes. Diiron(III) complexes of tridentate ligands, for example, have been studied as functional models for methane monooxygenases, with effects of the capping ligand on alkane hydroxylation being a focus. These studies suggest that this compound could play a role in the development of catalysts for selective hydroxylation of alkanes, an important reaction in organic synthesis and the chemical industry (Sankaralingam & Palaniandavar, 2014).

Novel Compound Synthesis

The compound is also integral to the synthesis of novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives, which have been synthesized using a one-pot, three-component microwave-assisted process. This process highlights the compound's utility in creating poly-functionalized tri-heterocyclic benzothiazole derivatives with potential biological activities. Such compounds have been characterized and evaluated for their antibacterial, antioxidant, and antitubercular activities, demonstrating the compound's broader implications in pharmaceutical research and development (Bhoi et al., 2016).

Properties

IUPAC Name

ethyl 2-[[2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-2-32-24(31)17-11-6-7-13-19(17)25-20(29)15-28-14-8-12-18(23(28)30)22-26-21(27-33-22)16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFVGARQJAMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.